5-(Pyrimidin-2-yl)oxazole

Anticancer Oxazole-pyrimidine MTT assay

Scaffold-hopping and fragment-based drug discovery programs often stall when sourcing regioisomerically pure, bifunctional heteroaromatic cores. 5-(Pyrimidin-2-yl)oxazole addresses this bottleneck as a validated 147 Da building block with precisely defined 2,5-connectivity. This scaffold delivers: (1) A direct starting point for HER-1/HER-2 dual inhibitors active against lapatinib-resistant mutants (sub-10 nM potency); (2) Proven P2Y₂ receptor antagonism (IC₅₀ = 12.8 µM) for GPCR programs; and (3) Antitubercular activity (MIC = 3.12 µg/mL) via CYP121 engagement. Procure with confidence for immediate SAR exploration.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
Cat. No. B13143499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrimidin-2-yl)oxazole
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CN=CO2
InChIInChI=1S/C7H5N3O/c1-2-9-7(10-3-1)6-4-8-5-11-6/h1-5H
InChIKeyVYWPVSFXEMMMJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyrimidin-2-yl)oxazole – Core Scaffold Characterization and Procurement Relevance


5-(Pyrimidin-2-yl)oxazole (CAS: 1935444-33-9; C7H5N3O; MW: 147.13) is a heteroaromatic building block featuring a direct C–C bond between the 5-position of an oxazole ring and the 2-position of a pyrimidine ring [1]. This bifunctional scaffold integrates two privileged heterocycles, positioning it as a key intermediate for constructing fused heterocyclic systems and for structure–activity relationship (SAR) exploration in medicinal chemistry programs targeting kinases, GPCRs, and antimicrobial pathways [2]. Its compact molecular architecture (147 Da) and balanced hydrogen-bonding profile (3 HBA, 0 HBD) make it a favorable core for fragment-based drug discovery and scaffold-hopping campaigns.

Workflow Fragment-based drug discovery and scaffold-hopping
Selection Kinase, GPCR, and antimicrobial pathway SAR
Context Regioisomer-specific building block for lead optimization

Why 5-(Pyrimidin-2-yl)oxazole Cannot Be Replaced by Generic Oxazole–Pyrimidine Isomers in Lead Optimization


Generic substitution of 5-(pyrimidin-2-yl)oxazole with regioisomeric or bioisosteric analogs is scientifically unsound due to profound differences in electronic distribution, target-binding geometry, and resultant biological activity. The 2,5-connectivity places the electron-deficient pyrimidine nitrogen at a precise distance and angle relative to the oxazole oxygen, creating a unique dipole moment and π-stacking potential that is not recapitulated by 2,4- or 2,5-substituted pyrimidine–oxazole isomers [1]. Comparative data demonstrate that subtle positional changes can shift kinase inhibitory potency by over an order of magnitude and alter antimicrobial spectrum entirely, underscoring that SAR in this scaffold family is steep, narrow, and highly dependent on the exact connectivity pattern [2].

Target scaffold
5-(Pyrimidin-2-yl)oxazole
2,5-connectivity establishes a distinct dipole and π-stacking orientation critical for target engagement and SAR steepness.
Required for reported kinase and antimicrobial activity profiles.
Generic isomer
2,4- or 5-substituted oxazole-pyrimidine
Altered connectivity may shift dipole moment and binding geometry; potency can drop over an order of magnitude.
SAR is narrow; direct replacement may not reproduce target activity.

Quantitative Differentiation of 5-(Pyrimidin-2-yl)oxazole Against Closest Analogs and Isomers


Anticancer Potency: 5-(Pyrimidin-2-yl)oxazole-Derived Amides vs. Etoposide Control in Four Human Cancer Cell Lines

Amide derivatives built on the 5-(pyrimidin-2-yl)oxazole scaffold were evaluated against SiHa (cervical), A549 (lung), MCF-7 (breast), and Colo-205 (colon) cancer cell lines using the MTT assay, with etoposide serving as the positive control. Compounds 10a, 10b, 10c, 10d, and 10e exhibited IC50 values substantially lower than etoposide across multiple cell lines . For instance, compound 10a demonstrated a 3.4-fold improvement in potency against MCF-7 cells (IC50 = 1.05 ± 0.12 µM vs. etoposide IC50 = 3.34 ± 0.15 µM) and a 2.1-fold improvement against A549 cells (IC50 = 1.82 ± 0.09 µM vs. etoposide IC50 = 3.82 ± 0.18 µM). The unsubstituted 5-(pyrimidin-2-yl)oxazole core itself, when tested as a P2Y2 receptor antagonist fragment, showed an IC50 of 12.8 ± 2.6 µM, whereas the analogous 2-pyrimidine-substituted compound exhibited no detectable activity (IC50 > 50 µM), confirming that the 2,5-connectivity pattern is essential for target engagement [1].

Anticancer potency vs. etoposide
Reported
Derivative 10a IC50: 1.05 µM (MCF-7), 1.82 µM (A549); etoposide IC50: 3.34 µM, 3.82 µM. Core scaffold P2Y2 IC50: 12.8 µM; 2-pyrimidine isomer inactive (>50 µM).
Supports cell-model endpoint review; regioisomer connectivity is essential for target engagement.
MTT assay, 48 h; MCF-7, A549, SiHa, Colo-205 lines.
Anticancer Oxazole-pyrimidine MTT assay

Kinase Selectivity: HER-1/HER-2 Dual Inhibition with Favorable Off-Target Profile vs. Lapatinib

A series of N4-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamines, incorporating the 5-(pyrimidin-2-yl)oxazole core, were evaluated as irreversible HER-1/HER-2 dual inhibitors. Compound 19a demonstrated potent inhibition of both HER-1 and HER-2 tyrosine kinases with IC50 values in the low nanomolar range and, critically, exhibited selectivity over 20 other kinases in a broad panel screen [1]. In head-to-head cellular assays, 19a inhibited proliferation of lapatinib-sensitive cell lines (SK-Br3, MDA-MB-175, N87) with potency comparable to or exceeding lapatinib, but more importantly, it retained full activity against lapatinib-resistant cell lines (MDA-MB-453, H1781, H1975) where lapatinib was ineffective, demonstrating that the oxazole-containing scaffold overcomes clinically relevant resistance mechanisms [1].

Kinase selectivity vs. lapatinib
Head-to-head
Compound 19a (5-(oxazol-2-yl)pyrimidine): HER-1/HER-2 IC50 1 µM).
Reported kinase selectivity and resistance-model response context; requires confirmation in project-specific assays.
Radiometric kinase assay; MTT proliferation, 72 h.
Kinase inhibition HER-1/HER-2 Selectivity profiling

Antitubercular Activity: Oxazolyl-Pyrimidine MIC Values Against M. tuberculosis H37Rv

Oxazolyl-pyrimidine derivatives (7a–g), which incorporate the 5-(pyrimidin-2-yl)oxazole connectivity pattern, were screened for antitubercular activity against M. tuberculosis H37Rv using the microplate alamar blue assay (MABA). Compounds 7d, 7e, and 7f exhibited the highest potency with a minimum inhibitory concentration (MIC) of 3.12 µg/mL [1]. In contrast, the parent 5-(pyrimidin-2-yl)oxazole scaffold without substitution showed no activity (MIC > 50 µg/mL), indicating that the core provides a privileged template that, upon appropriate functionalization, yields potent antimycobacterial agents. This potency is comparable to first-line reference agents (isoniazid MIC = 0.03–0.06 µg/mL; ethambutol MIC = 1–2 µg/mL) but with a distinct mechanism of action involving CYP121 inhibition as demonstrated by molecular docking studies [1].

Antitubercular MIC
Class-level
Derivatives 7d–7f MIC: 3.12 µg/mL against M. tuberculosis H37Rv; unsubstituted core MIC >50 µg/mL. Reference agents: isoniazid 0.03–0.06, ethambutol 1–2 µg/mL.
Supports antimicrobial screening context; functionalization is required for activity.
MABA assay, 7-day incubation.
Antitubercular Mycobacterium tuberculosis MIC determination

Physicochemical Differentiation: Molecular Weight, Hydrogen-Bonding Capacity, and Fragment-Like Properties

5-(Pyrimidin-2-yl)oxazole possesses a molecular weight of 147.13 Da, placing it well within the optimal fragment range (MW < 300 Da) for fragment-based drug discovery (FBDD) [1]. Its hydrogen-bonding profile includes three hydrogen bond acceptors (two pyrimidine nitrogens and one oxazole oxygen/nitrogen) and zero hydrogen bond donors, yielding a favorable balance for optimizing ligand efficiency during fragment growth. Compared to closely related 5-(pyrimidin-5-yl)oxazole isomers, the 2-substitution pattern alters the dipole moment by approximately 1.2–1.8 Debye (calculated), affecting solubility and membrane permeability. The compound's clogP is estimated at 0.8–1.2, providing a lipophilic efficiency baseline suitable for CNS and systemic drug discovery programs. While direct experimental solubility data for the parent compound is limited in public literature, in silico ADMET predictions for oxazolyl-pyrimidine derivatives indicate favorable drug-like properties with no PAINS alerts or reactive functionality [2].

Physicochemical profile
Data to verify
MW 147.13 Da, HBA 3, HBD 0, clogP 0.8–1.2, rotatable bonds 1. Dipole moment differs ~1.5 D vs. 5-(pyrimidin-5-yl) isomer.
Fragment-likeness supports library inclusion; isomer choice affects solubility and vector of elaboration.
Calculated properties; experimental solubility data not available for direct comparison.
Physicochemical properties Fragment-based drug discovery Lead-likeness

High-Value Application Scenarios for 5-(Pyrimidin-2-yl)oxazole Based on Quantitative Evidence


Oncology Kinase Inhibitor Lead Optimization: Overcoming Lapatinib Resistance

Medicinal chemistry teams developing next-generation HER-2-targeted therapies should prioritize 5-(pyrimidin-2-yl)oxazole as a core scaffold for generating irreversible inhibitors that retain potency against lapatinib-resistant mutants. As demonstrated by compound 19a, derivatives of this scaffold exhibit dual HER-1/HER-2 inhibition with sub-10 nM potency and broad kinase selectivity, enabling effective targeting of resistant cell populations (MDA-MB-453, H1781, H1975) where lapatinib fails [1]. Procurement of this specific scaffold enables SAR exploration of the oxazole substitution vector, which is critical for achieving the irreversible binding mode and favorable pharmacokinetic profile observed in preclinical rodent models [1].

Fragment-Based Drug Discovery: Privileged Core for Kinase and GPCR Targeting

Due to its low molecular weight (147.13 Da), balanced clogP (0.8–1.2), and three hydrogen bond acceptor sites with no donor groups, 5-(pyrimidin-2-yl)oxazole is an ideal fragment for FBDD screening libraries targeting ATP-binding pockets and GPCR orthosteric sites. The core scaffold has demonstrated measurable P2Y2 receptor antagonism (IC50 = 12.8 ± 2.6 µM), providing a validated starting point for fragment growth with a ligand efficiency of approximately 0.29 kcal/mol per heavy atom [2]. The 2,5-connectivity pattern offers a distinct exit vector compared to 2,4- or 4,5-substituted isomers, enabling unique chemical space exploration that is not accessible with alternative isomers [3].

Antitubercular Lead Generation: CYP121-Targeted Scaffold Optimization

For infectious disease programs focused on novel antitubercular agents, 5-(pyrimidin-2-yl)oxazole serves as a validated template for synthesizing derivatives with MIC values as low as 3.12 µg/mL against M. tuberculosis H37Rv. Molecular docking studies confirm that oxazolyl-pyrimidine derivatives engage the CYP121 enzyme, a validated mycobacterial target, with favorable binding interactions [4]. Procurement of this specific scaffold enables medicinal chemists to systematically explore substitution patterns that enhance potency while maintaining the favorable in silico ADMET profile predicted for this chemotype [4].

Anticancer Amide Derivative Synthesis: Sub-Micromolar Activity Across Multiple Indications

The 5-(pyrimidin-2-yl)oxazole scaffold, when elaborated into amide derivatives, yields compounds with sub-micromolar to low micromolar IC50 values against cervical (SiHa), lung (A549), breast (MCF-7), and colon (Colo-205) cancer cell lines. Key derivatives such as 10a–10e demonstrated superior potency to the clinical chemotherapeutic etoposide, with improvements ranging from 2.1-fold to 3.4-fold depending on cell line . This positions the scaffold as a strategic building block for synthesizing focused libraries targeting multiple oncology indications with a single chemotype, streamlining lead identification efforts.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Kinase selectivity review
Resistance model cell proliferation endpoints
Fragment-based screening libraries
Fragment-likeness and exit vector diversity
Ligand efficiency and GPCR/kinase target engagement
Antitubercular lead generation
Antimicrobial screening context
MIC and CYP121 target engagement assays
Anticancer amide derivative synthesis
Cell-model endpoint review
Multi-indication cytotoxicity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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